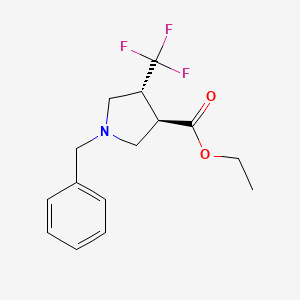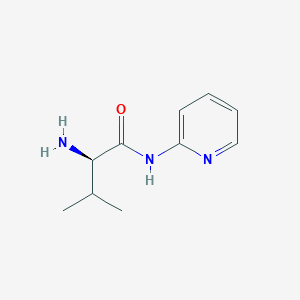![molecular formula C16H10O4 B3067778 [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde CAS No. 150443-85-9](/img/structure/B3067778.png)
[1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde
Overview
Description
[1,1’-Biphenyl]-3,3’,5,5’-tetracarbaldehyde: is an organic compound with the molecular formula C({20})H({12})O(_{4}) It consists of two benzene rings connected by a single bond, with four aldehyde groups attached at the 3, 3’, 5, and 5’ positions
Mechanism of Action
Target of Action
The primary target of [1,1’-Biphenyl]-3,3’,5,5’-tetracarbaldehyde is the programmed cell death protein 1 (PD-1) and its ligand programmed cell death-ligand 1 (PD-L1) . These proteins play a crucial role in the immune system’s response to cancer cells. By interacting with these targets, the compound can potentially influence the body’s immune response to cancer .
Mode of Action
[1,1’-Biphenyl]-3,3’,5,5’-tetracarbaldehyde interacts with its targets by inhibiting the PD-1/PD-L1 interaction . This interaction is crucial for the immune system’s ability to recognize and destroy cancer cells. By blocking this interaction, the compound can potentially enhance the immune system’s ability to fight cancer .
Biochemical Pathways
The compound affects the PD-1/PD-L1 pathway, which is a critical component of the immune system’s response to cancer . By inhibiting this pathway, the compound can potentially disrupt the ability of cancer cells to evade the immune system, leading to enhanced immune response against the cancer .
Pharmacokinetics
Similar compounds, such as other biphenyl derivatives, are known to have good oral bioavailability, high tumor penetration, and favorable pharmacokinetic properties . These properties suggest that [1,1’-Biphenyl]-3,3’,5,5’-tetracarbaldehyde could potentially have similar pharmacokinetic characteristics.
Result of Action
Given its mode of action, it is reasonable to hypothesize that the compound could potentially enhance the immune system’s ability to recognize and destroy cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [1,1’-Biphenyl]-3,3’,5,5’-tetracarbaldehyde. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3,3’,5,5’-tetracarbaldehyde typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of Aldehyde Groups: The introduction of aldehyde groups at the 3, 3’, 5, and 5’ positions can be achieved through formylation reactions. One common method is the Vilsmeier-Haack reaction, which involves the reaction of the biphenyl compound with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl(_{3})).
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-3,3’,5,5’-tetracarbaldehyde may involve large-scale coupling reactions followed by formylation. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1,1’-Biphenyl]-3,3’,5,5’-tetracarbaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aldehyde groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).
Reduction: Reducing agents such as sodium borohydride (NaBH({4})) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., chlorine or bromine) and Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Formation of [1,1’-Biphenyl]-3,3’,5,5’-tetracarboxylic acid.
Reduction: Formation of [1,1’-Biphenyl]-3,3’,5,5’-tetrahydroxy compound.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: [1,1’-Biphenyl]-3,3’,5,5’-tetracarbaldehyde can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: The compound can serve as a ligand in coordination chemistry and catalysis.
Biology and Medicine
Drug Development: The aldehyde groups can be modified to create bioactive compounds with potential therapeutic applications.
Bioconjugation: The compound can be used to link biomolecules through aldehyde-functionalized linkers.
Industry
Materials Science: [1,1’-Biphenyl]-3,3’,5,5’-tetracarbaldehyde can be used in the synthesis of polymers and advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with no functional groups attached.
[1,1’-Biphenyl]-4,4’-dicarbaldehyde: A related compound with aldehyde groups at the 4 and 4’ positions.
[1,1’-Biphenyl]-2,2’,6,6’-tetracarbaldehyde: A compound with aldehyde groups at the 2, 2’, 6, and 6’ positions.
Uniqueness
Functional Group Positioning: The unique positioning of the aldehyde groups at the 3, 3’, 5, and 5’ positions in [1,1’-Biphenyl]-3,3’,5,5’-tetracarbaldehyde distinguishes it from other biphenyl derivatives.
Properties
IUPAC Name |
5-(3,5-diformylphenyl)benzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-7-11-1-12(8-18)4-15(3-11)16-5-13(9-19)2-14(6-16)10-20/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAGEIPGMZPBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C=O)C2=CC(=CC(=C2)C=O)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


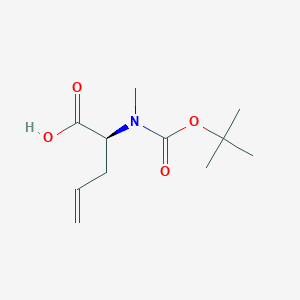
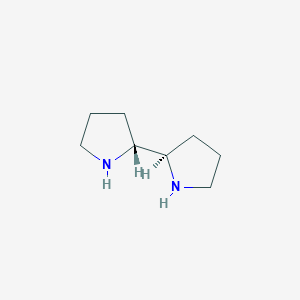
![(12-hydroxy-12-oxo-10-triphenylsilyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-1-yl)-triphenylsilane](/img/structure/B3067715.png)

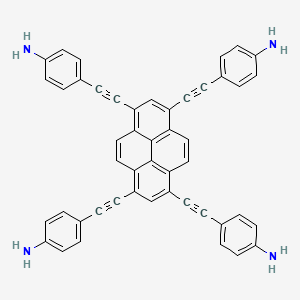
![(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide](/img/structure/B3067737.png)
![(2S)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide](/img/structure/B3067743.png)
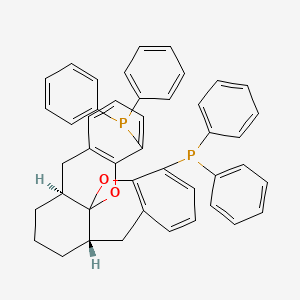


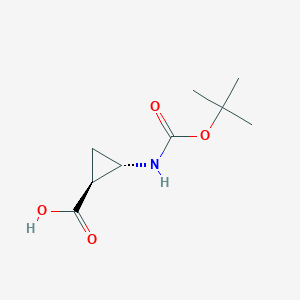
![4-[2,5-dibutoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3067776.png)
